Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Overview
Description
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a complex of iron in its +3 oxidation state . The molecular formula is C15H12F9FeO6 . It is part of a family of metal acetylacetonates .
Synthesis Analysis
The synthesis of iron(III) complexes often involves the use of tripodal tris-bidentate ligands . These ligands can accommodate the metal coordination sphere and are well-suited to obtain high pFe values . The design of ligands needs a rational approach for the understanding of the metal ion complexing abilities .Scientific Research Applications
Redox Pathways
Iron(III) complexes, including those similar in structure to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], exhibit multiple redox pathways. Studies have shown that these complexes can undergo various electron transfer mechanisms, leading to the formation of iron(III) species with distinct properties. For instance, the reaction with dialkyl peroxides and dibenzyldisulfide results in the oxidation of iron by one electron (Sazama & Betley, 2014).
Catalysis
Iron(III) complexes have been found to catalyze various reactions. For example, tris(1,3-diketonato)iron(III) has been used to catalyze the aerobic epoxidation of olefinic compounds, transforming them into epoxides with good yields (Takai, Hata, Yamada, & Mukaiyama, 1991). Furthermore, tris(acetylacetonato) iron(III) has been utilized in various synthetic applications ranging from hydrogen atom transfer to cross-coupling reactions, and as a Lewis acid (Lübken, Saxarra, & Kalesse, 2018).
Magnetism and Structure
Iron(III) complexes with structures similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] have been studied for their magnetic properties and crystal structures. These studies contribute to understanding the magnetic interactions and structural characteristics of these complexes, which are crucial for potential applications in material science and magnetism (Grunert et al., 2004).
Photocatalysis
Iron complexes have been investigated for their photocatalytic activities. For instance, tris(2,2'-bipyridine)iron(II) encapsulated within zeolite cavities showed the ability to oxidize styrene to benzaldehyde and styrene oxide under visible light irradiation, demonstrating the potential of Iron(III) complexes in photocatalytic applications (Martis, Mori, & Yamashita, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Iron tris(trifluoromethylsulfonyl)imide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The interest in synthetic siderophore mimics includes therapeutic applications (iron chelation therapy), the design of more effective agents to deliver Fe to plants and the development of new chemical tools in order to study iron metabolism and iron assimilation processes in living systems . The development of probes (fluorescent, radioactive, spin labelled) based on the O -TRENSOX backbone is in progress in order to get insights into the complicated iron metabolism processes .
Mechanism of Action
Target of Action
Similar iron (ii) coordination compounds with tris ligands have been studied for their spin crossover properties .
Mode of Action
Related iron (ii) coordination compounds demonstrate a thermally induced spin crossover . This spin crossover is a change in spin multiplicity under the influence of external conditions .
Result of Action
Related iron (ii) coordination compounds demonstrate thermochromism, a property where the compound changes color in response to temperature changes, as a result of their spin crossover .
properties
IUPAC Name |
iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQBHKDTAZKQW-VFEMKWSISA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693735 | |
Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28736-69-8 | |
Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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